molecular formula C20H18BrN5O6 B14492177 Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- CAS No. 65104-24-7

Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-

Katalognummer: B14492177
CAS-Nummer: 65104-24-7
Molekulargewicht: 504.3 g/mol
InChI-Schlüssel: UWVWXCLYUOTGDJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of a bromo-dinitrophenyl group attached to an azo-naphthalenyl moiety, which is further linked to an ethoxy-ethanol chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- typically involves multiple steps, starting with the preparation of the bromo-dinitrophenyl azo compound. This is achieved through a diazotization reaction, where an amine group is converted into a diazonium salt, followed by coupling with a naphthalenyl amine. The final step involves the reaction of the azo compound with ethoxy-ethanol under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This includes the use of advanced reactors, precise temperature control, and efficient purification techniques to ensure the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromide group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The nitro groups can be reduced to amines under appropriate conditions.

    Oxidation: The hydroxyl group in the ethanol chain can be oxidized to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products Formed

    Nucleophilic Substitution: Substituted products where the bromide group is replaced by nucleophiles like hydroxide, alkoxide, or amines.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Aldehydes or carboxylic acids derived from the oxidation of the ethanol chain.

Wissenschaftliche Forschungsanwendungen

Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- involves its interaction with molecular targets through its functional groups. The azo group can participate in electron transfer reactions, while the nitro groups can undergo reduction to form reactive intermediates. These interactions can affect various biochemical pathways and molecular targets, leading to its diverse applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethanol, 2-bromo-: Similar in structure but lacks the azo and nitro groups.

    Ethanol, 2-(4-bromophenoxy)-: Contains a bromophenoxy group instead of the bromo-dinitrophenyl azo group.

    Ethanol, 2-bromo-, acetate: An acetate ester derivative of 2-bromoethanol.

Uniqueness

Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both azo and nitro groups, along with the ethoxy-ethanol chain, makes it a versatile compound for various scientific and industrial uses.

Eigenschaften

CAS-Nummer

65104-24-7

Molekularformel

C20H18BrN5O6

Molekulargewicht

504.3 g/mol

IUPAC-Name

2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)diazenyl]naphthalen-1-yl]amino]ethoxy]ethanol

InChI

InChI=1S/C20H18BrN5O6/c21-16-11-13(25(28)29)12-19(26(30)31)20(16)24-23-18-6-5-17(22-7-9-32-10-8-27)14-3-1-2-4-15(14)18/h1-6,11-12,22,27H,7-10H2

InChI-Schlüssel

UWVWXCLYUOTGDJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.